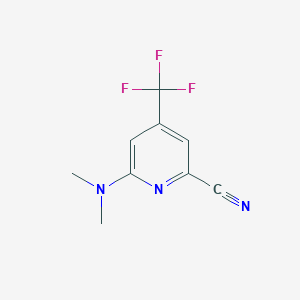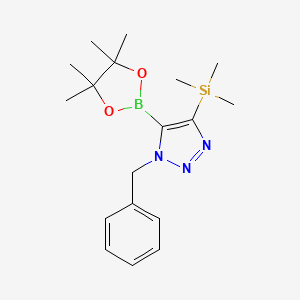
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile
Overview
Description
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H8F3N3 . It is used in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile consists of a pyridine ring with a trifluoromethyl group, a dimethylamino group, and a carbonitrile group .Chemical Reactions Analysis
Trifluoromethylpyridines, including 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized through various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .Scientific Research Applications
Structural and Synthesis Studies
- Structure and Synthesis Analysis : Research has explored the structure and synthesis processes of pyridine derivatives, including those related to 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile. Studies like those by Gorobets et al. (2009) and Cetina et al. (2010) have contributed to understanding the structural aspects and synthesis pathways of these compounds, providing a foundation for further exploration in various scientific applications (Gorobets et al., 2009); (Cetina et al., 2010).
Catalysis and Chemical Reactions
- Catalysis and Synthesis : Studies such as those by Rahmani et al. (2018) have investigated the use of pyridine derivatives in catalysis, highlighting their efficiency in synthesizing various chemical compounds under specific conditions. This showcases the potential of 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile derivatives in facilitating complex chemical reactions (Rahmani et al., 2018).
Advanced Material Development
- Materials Science Applications : Research by Channapur et al. (2019) indicates the role of related pyridine derivatives in the development of new materials. Their work on synthesizing novel intermediates for the creation of trifluoromethylated azaindazole derivatives points towards the utility of these compounds in materials science (Channapur et al., 2019).
Pharmaceutical and Medicinal Chemistry
- Drug Development and Pharmacology : Pyridine derivatives, related to 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, have been explored in pharmaceutical and medicinal chemistry. Studies like those conducted by Flefel et al. (2018) have delved into the synthesis of novel pyridine derivatives, assessing their potential in pharmacological applications, including antimicrobial and antioxidant activities (Flefel et al., 2018).
Optical and Electronic Properties
- Optoelectronic Applications : The research by Roushdy et al. (2019) demonstrates the relevance of pyridine carbonitrile derivatives in optoelectronics, indicating their potential in developing optoelectronic devices due to their unique electronic and optical properties (Roushdy et al., 2019).
Future Directions
properties
IUPAC Name |
6-(dimethylamino)-4-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15(2)8-4-6(9(10,11)12)3-7(5-13)14-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOYGXACFHHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)







![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)

